
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide: is a synthetic compound belonging to the class of oxazepines This compound is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 2-(2-formylphenoxy)acetic acid in the presence of an isocyanide. This reaction proceeds through a one-pot three-component reaction, yielding the desired oxazepine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their analgesic, anti-inflammatory, and anti-cancer properties .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and coatings, enhancing their properties and performance.
Mechanism of Action
The mechanism of action of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it acts as a prostaglandin E2 antagonist, inhibiting the production of inflammatory mediators . This interaction occurs through the binding of the oxazepine ring to the active site of the target protein, blocking its function.
Comparison with Similar Compounds
Loxapine: An antipsychotic drug with a similar oxazepine structure.
Sintamil: An antidepressant with a related chemical framework.
Oxazepine-Quinazolinone Derivatives: Compounds with combined oxazepine and quinazolinone structures, exhibiting diverse biological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide stands out due to its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
103248-88-0 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
6H-benzo[b][1,4]benzoxazepine-5-carbothioamide |
InChI |
InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18) |
InChI Key |
CUCZNTNHQSKNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


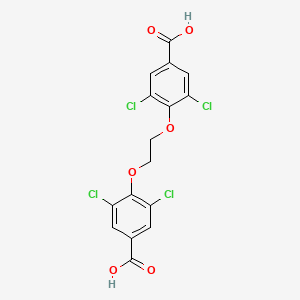
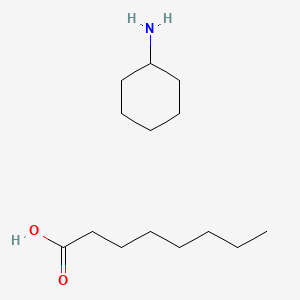
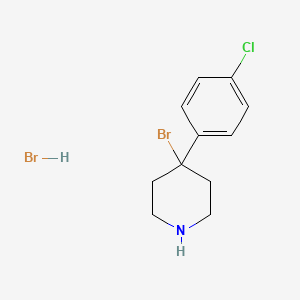

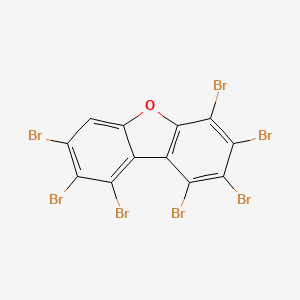
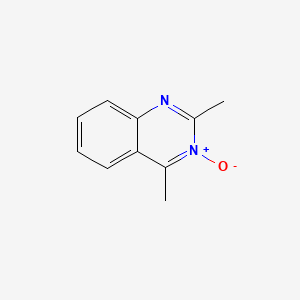
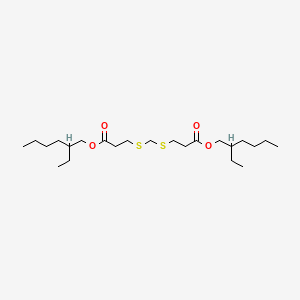

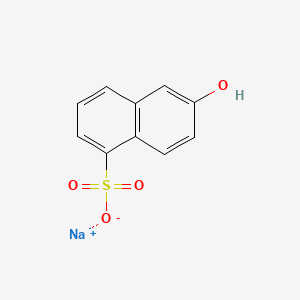
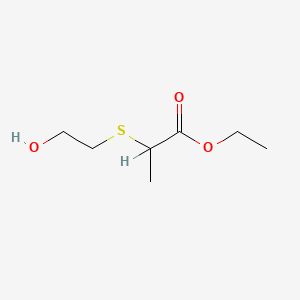


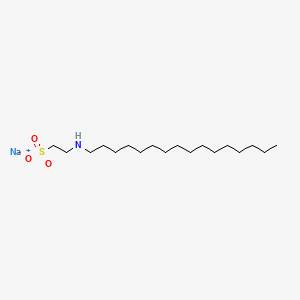
![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
